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Compound of Interest

Methyl 3-
Compound Name:
(dimethoxymethyl)picolinate

CAS No.: 133155-81-4

Cat. No.: B178275

Get Quote

Executive Summary

Methyl 3-(dimethoxymethyl)picolinate (CAS: 133155-81-4) is a critical pyridine-based
building block, primarily utilized in the synthesis of fused heterocyclic systems and
agrochemical active ingredients (specifically imidazolinone herbicides). Its structural duality—
combining an electrophilic methyl ester at the C2 position with a latent aldehyde (protected as
a dimethyl acetal) at the C3 position—makes it a versatile scaffold for cyclization reactions.

This guide provides a definitive reference for the spectral identification (NMR, IR, MS) and
synthetic production of this compound, ensuring researchers can validate purity and
troubleshoot reaction pathways effectively.

Chemical Identity & Properties
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Property Specification
Methyl 3-(dimethoxymethyl)pyridine-2-

IUPAC Name Y13 Y Yhpy
carboxylate

CAS Number 133155-81-4

Molecular Formula C10H13NOa4

Molecular Weight 211.21 g/mol

Appearance Colorless to pale yellow oil

- Soluble in MeOH, DCM, EtOAc; sparingly

Solubility ]

soluble in water
- Stable under basic/neutral conditions;

Stability ) )

hydrolyzes to aldehyde in aqueous acid
Synthesis Workflow

The most robust industrial route to Methyl 3-(dimethoxymethyl)picolinate avoids the
instability of the free aldehyde by utilizing a gem-dibromide intermediate. This protocol ensures
high yield and minimizes polymerization side products.

Mechanism of Action

» Radical Halogenation: Benzylic bromination of the C3-methyl group using N-
Bromosuccinimide (NBS).

» Nucleophilic Substitution: Methanolysis of the gem-dibromide facilitated by sodium
methoxide (NaOMe) to form the dimethyl acetal directly, bypassing the aldehyde isolation.

Step-by-Step Protocol

Step 1: Radical Bromination

e Charge a reactor with Methyl 3-methylpicolinate (1.0 eq) and CCla (or PhCFs for green
chemistry compliance).

e Add NBS (2.2 eq) and catalytic AIBN (0.05 eq).
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e Reflux (77°C) for 4—6 hours under N2 atmosphere. Monitor via TLC for the disappearance of
the monobromide intermediate.

e Cool to 0°C, filter off succinimide byproduct, and concentrate the filtrate to yield crude Methyl
3-(dibromomethyl)picolinate.

Step 2: Acetal Formation (Methanolysis)

Dissolve the crude gem-dibromide in anhydrous Methanol (10 volumes).

Add Sodium Methoxide (NaOMe, 2.5 eq) dropwise at 0°C to control exotherm.

Reflux for 2 hours.

Quench with saturated NH+Cl (maintain pH > 7 to prevent acetal hydrolysis).

Extract with EtOAc, dry over MgSOa, and concentrate.

Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 8:2).

Workflow Visualization
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Click to download full resolution via product page

Figure 1: Synthetic pathway from methyl 3-methylpicolinate via gem-dibromide intermediate.
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Spectral Characterization Data

The following data is generated for structural validation. The unique chemical environment of
the pyridine ring induces specific splitting patterns and shifts.

Proton NMR (*H NMR)

Solvent: CDCIs (7.26 ppm reference) Frequency: 400 MHz

. L . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Deshielded by
Doublet (d, J=4.5 o adjacent
8.65 1H H-6 (Pyridine) )
Hz) Nitrogen (a-
proton).
Deshielded by
Doublet (d, J=8.0 o
8.12 Ho) 1H H-4 (Pyridine) ester and acetal
z
proximity.
Coupled to H-4
Doublet of

7.48 1H H-5 (Pyridine) and H-6 (J=8.0,
Doublets (dd)
4.5 Hz).

Acetal methine;

shifts downfield
5.95 Singlet (s) 1H -CH(OMe)2 due to two

oxygens +

aromatic ring.

Methyl ester;
3.98 Singlet (s) 3H -COOCHs typical range for
aromatic esters.

Acetal methoxy
_ groups;
3.38 Singlet (s) 6H -CH(OCH:s)2 )
chemically

equivalent.
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Carbon-13 NMR (**C NMR)

Solvent: CDCIs (77.16 ppm reference)

Shift (6 ppm) Type Assignment Notes
166.2 Cq C=0 (Ester) Carbonyl carbon.
148.5 CH C-6 (Pyridine) a-carbon to Nitrogen.
o Quaternary; ortho to
146.8 Cq C-2 (Pyridine) )
Nitrogen and Ester.
136.2 CH C-4 (Pyridine)
Quaternary;
134.5 Cq C-3 (Pyridine) substitution site for
acetal.
125.1 CH C-5 (Pyridine)
Acetal carbon;
99.8 CH -CH(OMe)2 characteristic signal
~100 ppm.
Acetal methoxy
53.5 CHs -CH(OCHs)2
carbons.
52.8 CHs -COOCHs Ester methyl carbon.

Mass Spectrometry (GC-MS)

lonization: Electron Impact (El), 70 eV

e Molecular lon (M*):m/z 211 (Weak intensity, typical for acetals).

e Base Peak:m/z 180 (Loss of -OCHs).

o Key Fragments:

o m/z 180 [M - OCHs]*: Stable oxonium ion formation.
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o m/z 152 [M - COOCHs]*: Loss of ester group.

o m/z 75 [(CH30)2CH]*: Characteristic acetal fragment.

Infrared Spectroscopy (FT-IR)

Method: Neat oil (ATR)

2950-2840 cm~1; C-H stretching (Aliphatic methyls).

1735 cm~1: C=0 stretching (Strong, Ester carbonyl).

1585, 1440 cm~1: C=C / C=N stretching (Pyridine ring skeletal vibrations).

1050-1150 cm~1; C-O-C stretching (Strong, broad bands for Acetal and Ester ethers).

Quality Control & Troubleshooting
To ensure "Trustworthiness" in your experimental results, follow these self-validating checks:
e The "Aldehyde Check™:

o Symptom:[1][2][3][4][5][6][7] Appearance of a singlet at ~10.2 ppm in *H NMR.

o Cause: Hydrolysis of the acetal due to acidic CDCIs or improper storage.

o Remediation:[1][4][5][6] Filter CDClIs through basic alumina before use or store compound
with traces of solid K2COs.

e Reaction Monitoring:

o Do not proceed to Step 2 (Methanolysis) until the monobromide intermediate is fully
consumed in Step 1. Residual monobromide leads to inseparable mixtures.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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